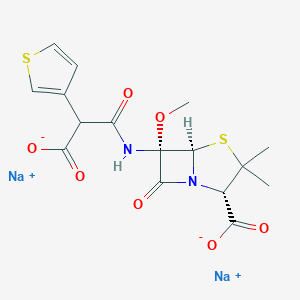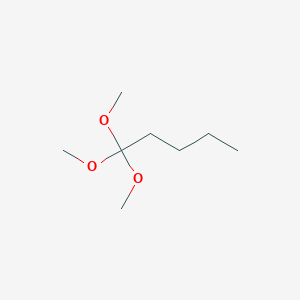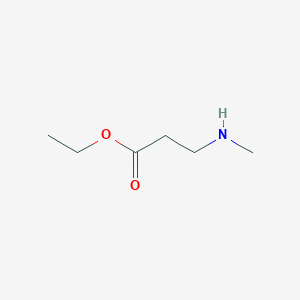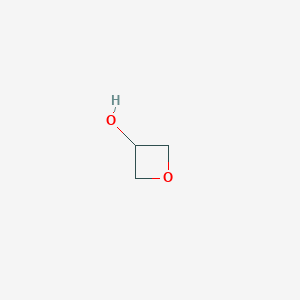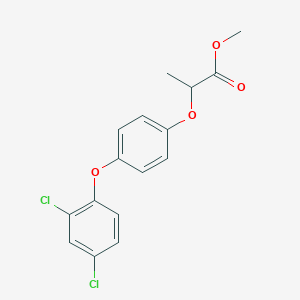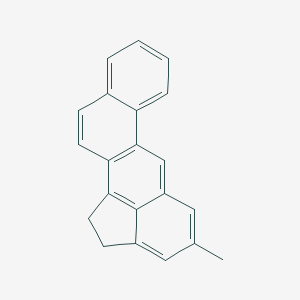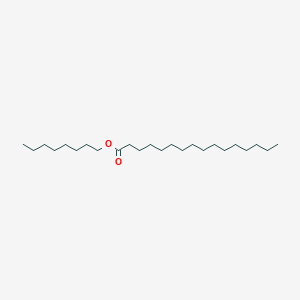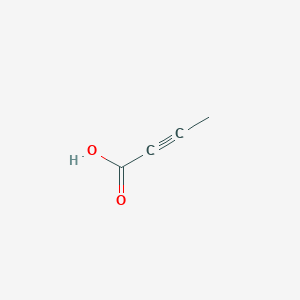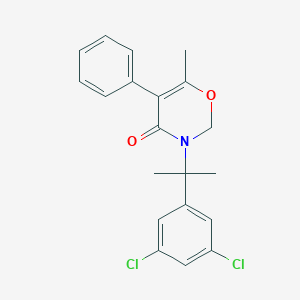
噁草酮
概述
描述
Oxaziclomefone is an organic heterocyclic herbicide primarily used in rice fields. It is known for its effectiveness in controlling various grasses and annual sedges. The compound inhibits cell expansion in plant roots, particularly in gramineous monocots, without affecting polysaccharide biosynthesis or other related biochemical processes .
科学研究应用
Oxaziclomefone has several scientific research applications, including:
Chemistry: It is used as a probe to explore aspects of primary cell wall physiology in plants.
Biology: The compound is studied for its effects on cell expansion and wall loosening in plant cells.
Medicine: Research is ongoing to explore potential medical applications of oxaziclomefone, although its primary use remains in agriculture.
Industry: Oxaziclomefone is widely used in the agricultural industry for controlling weeds in rice fields .
作用机制
Target of Action
Oxaziclomefone, also known as OAC, is a potent new herbicide that primarily targets the process of cell expansion, especially in roots and cell cultures of gramineous monocots . The primary target of OAC is the cell wall, specifically the pectin-hemicellulose-cellulose wall, which is unique to plants and indispensable for plant growth .
Mode of Action
OAC operates by inhibiting cell expansion without affecting the turgor in cultured maize cells . This implies that OAC must either inhibit wall-loosening or promote wall-tightening .
Biochemical Pathways
These are proposed wall-tightening and -loosening activities, respectively .
Pharmacokinetics
The pharmacokinetics of OAC, particularly its adsorption-desorption and migration behaviors, have been studied in different agricultural soils . All the soils tested showed high adsorption capacity for OAC, with similar adsorption rates at 84.48%-96.70% . The retention factor in the soil thin-layer plates ranges from 0.083 to 0.250 and the retention factor 0-10 cm layer of the soil column was >50
Result of Action
The primary result of OAC’s action is a decrease in wall extensibility without influencing the synthesis or post-synthetic modification of major architectural wall components, or the redox environment of the apoplast . This leads to inhibited cell expansion, especially in roots and cell cultures of gramineous monocots .
Action Environment
Environmental factors play a significant role in the action of OAC. This means it poses a low potential threat of contaminating surface water and groundwater . Therefore, the soil type and its properties can significantly influence the action, efficacy, and stability of OAC .
生化分析
Biochemical Properties
Oxaziclomefone interacts with various biochemical reactions. It has been found to inhibit cell expansion, especially in roots and cell cultures of gramineous monocots
Cellular Effects
Oxaziclomefone has a significant impact on cell function. It inhibits cell expansion without affecting turgor in cultured maize cells . This suggests that Oxaziclomefone may inhibit wall-loosening or promote wall-tightening .
Molecular Mechanism
The molecular mechanism of Oxaziclomefone involves its interaction with the cell wall. It decreases wall extensibility without influencing the synthesis or post-synthetic modification of major architectural wall components, or the redox environment of the apoplast .
Temporal Effects in Laboratory Settings
In laboratory settings, Oxaziclomefone shows high adsorption rates in different agricultural soils
Transport and Distribution
Oxaziclomefone has low mobility in different soils and is not easily leached This suggests that it may be transported and distributed within cells and tissues in a similar manner
准备方法
The preparation of oxaziclomefone involves several synthetic routes. One common method includes the reaction of a compound represented by a specific chemical structure under mild reaction conditions. The synthesis process is characterized by a wide range of raw material sources, short synthesis time, high yield, and minimal waste production . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high efficiency and purity.
化学反应分析
Oxaziclomefone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chemical structure of oxaziclomefone, resulting in various reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Oxaziclomefone is unique in its mode of action compared to other herbicides. Similar compounds include:
2,6-Dichlorobenzonitrile (Dichlobenil): Inhibits cellulose biosynthesis.
Isoxaben: Inhibits cellulose biosynthesis.
Triazofenamide: Inhibits cellulose biosynthesis.
Thiazolidinone: Inhibits cellulose biosynthesis.
Quinclorac: Initially thought to inhibit cellulose biosynthesis, but its mode of action is now doubted.
Oxaziclomefone stands out due to its specific inhibition of cell expansion without affecting other biochemical processes, making it a valuable tool for studying cell wall physiology and a potent herbicide for agricultural use.
属性
IUPAC Name |
3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2H-1,3-oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO2/c1-13-18(14-7-5-4-6-8-14)19(24)23(12-25-13)20(2,3)15-9-16(21)11-17(22)10-15/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOHEOSCARXMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(CO1)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057983 | |
| Record name | Oxaziclomefone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153197-14-9 | |
| Record name | Oxaziclomefone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153197-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxaziclomefone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153197149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaziclomefone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1,3-Oxazin-4-one, 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAZICLOMEFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O05VST8NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

